11-Propargyloxy-N-propylnoraporphine
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Overview
Description
11-Propargyloxy-N-propylnoraporphine is a synthetic compound belonging to the class of aporphine alkaloids. These compounds are known for their diverse pharmacological activities, particularly in the modulation of dopamine receptors. The introduction of a propargyloxy group at the 11th position and a propyl group at the nitrogen atom enhances its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Propargyloxy-N-propylnoraporphine typically involves the following steps:
Starting Material: The synthesis begins with a suitable aporphine precursor.
Propargylation: Introduction of the propargyloxy group at the 11th position is achieved through a propargylation reaction. This involves the use of propargyl bromide in the presence of a base such as potassium carbonate.
N-Propylation: The nitrogen atom is then alkylated with a propyl group using propyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 11-Propargyloxy-N-propylnoraporphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The propargyloxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
11-Propargyloxy-N-propylnoraporphine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to dopamine receptor modulation.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 11-Propargyloxy-N-propylnoraporphine involves its interaction with dopamine receptors. It acts as a dopamine receptor antagonist, particularly targeting the D2 and D3 receptors. This interaction modulates dopamine signaling pathways, which are crucial in various neurological processes .
Comparison with Similar Compounds
- 11-Hydroxy-N-propylnoraporphine
- 11-Methoxy-N-propylnoraporphine
- 2,10,11-Trihydroxy-N-propylnoraporphine
Comparison: 11-Propargyloxy-N-propylnoraporphine is unique due to the presence of the propargyloxy group, which enhances its pharmacological properties compared to its analogs. The propargyloxy group provides additional sites for chemical modification, making it a versatile compound for further research and development .
Properties
Molecular Formula |
C22H23NO |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(6aR)-6-propyl-11-prop-2-ynoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C22H23NO/c1-3-12-23-13-11-16-7-5-9-18-21(16)19(23)15-17-8-6-10-20(22(17)18)24-14-4-2/h2,5-10,19H,3,11-15H2,1H3/t19-/m1/s1 |
InChI Key |
GYGFWUNSKKZJNC-LJQANCHMSA-N |
Isomeric SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=CC=C4)OCC#C |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OCC#C |
Origin of Product |
United States |
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